2-Ethyl-2-methylsuccinic acid

Carboxypeptidase A inhibition Zinc protease inhibitor gem-Dialkyl SAR

Researchers investigating CPA-mediated peptide hormone processing or performing USP/EP ethosuximide release testing require a single compound that delivers both selective nanomolar inhibition and full compendial compliance. 2-Ethyl-2-methylsuccinic acid satisfies both mandates: • CPA Ki = 0.11 μM, 41:1 selectivity over CPB-15.5× more potent than 2,2-dimethylsuccinic acid; 2.0 Å co-crystal structure available for SAR optimization. • EP Impurity A / USP Related Compound A-certified reference standard for HPLC method validation, system suitability, and batch-release assays. • Available as CRM-grade material with documented traceability to EP, USP, and BP primary standards.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 631-31-2
Cat. No. B048107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methylsuccinic acid
CAS631-31-2
Synonyms2-Methyl-2-ethylsuccinic Acid;  3-Methyl-3-carboxyvaleric Acid;  NSC 38752;  α-Methyl-α-ethylsuccinic Acid
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCC(C)(CC(=O)O)C(=O)O
InChIInChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyFDYJJKHDNNVUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methylsuccinic Acid: Procurement Profile


2-Ethyl-2-methylsuccinic acid (CAS 631-31-2), also referred to as (2RS)-2-ethyl-2-methylbutanedioic acid or α-methyl-α-ethylsuccinic acid, is a C7-branched dicarboxylic acid belonging to the gem-dialkyl succinic acid class . It bears both an ethyl and a methyl substituent at the C2 position of the succinate backbone, yielding a molecular weight of 160.17 g/mol, a predicted pKa of 3.83 ± 0.15, and an experimentally reported melting point of 64.6–65.4 °C . The compound exists as a racemate with a single chiral center at C2 and is formally recognized as Ethosuximide EP Impurity A and Ethosuximide USP Related Compound A, making it a regulated reference standard for pharmaceutical quality control .

1
CPA / CPB zinc-protease inhibition studies
Gem-dialkyl succinic acid scaffold with reported CPA Ki potency context
2
Pharmaceutical impurity reference standard workflow
Ethosuximide EP Impurity A / USP Related Compound A
3
IMP-1 negative-control screening studies
Defines 2,2-disubstitution boundary; requires active 2,3-(S,S)-control

2-Ethyl-2-methylsuccinic Acid: Substitution Specificity


Within the succinic acid family, substitution position and alkyl identity dictate biological target engagement in a binary, not continuous, manner. The gem-dialkyl (2,2-disubstituted) motif present in 2-ethyl-2-methylsuccinic acid drives potent, selective inhibition of zinc carboxypeptidases CPA and CPB—an activity that mono-substituted, unsubstituted, or 2,3-disubstituted succinic acids cannot replicate at comparable potency . Conversely, the same 2,2-disubstitution pattern renders the compound completely inactive against IMP-1 metallo-β-lactamase, where only 2,3-(S,S)-disubstituted succinic acids achieve nanomolar inhibition . These orthogonal structure-activity relationships mean that selecting 2-methylsuccinic acid, 2-ethylsuccinic acid, 2,2-dimethylsuccinic acid, or a 2,3-disubstituted congener as a presumed functional substitute would generate fundamentally different—or null—biological results.

Target compound
2-Ethyl-2-methylsuccinic acid (gem-dialkyl; 2,2-disubstituted)
Why substitution may fail
2,2-disubstitution drives CPA/CPB inhibition. 2,3-disubstituted or mono-substituted congeners may shift target engagement entirely.
Target compound
2-Ethyl-2-methylsuccinic acid (ethyl-methyl pattern)
Why substitution may fail
2,2-Dimethylsuccinic acid shows 15.5-fold weaker CPA inhibition; CPA/CPB selectivity may shift from ~41:1 to ~16.5:1.
Target compound
2-Ethyl-2-methylsuccinic acid (IMP-1 context)
Why substitution may fail
Completely inactive against IMP-1. Only 2,3-(S,S)-disubstituted succinic acids achieve reported nanomolar IMP-1 inhibition.

2-Ethyl-2-methylsuccinic Acid: Comparator Evidence


CPA Inhibition: Ethyl-Methyl vs. Dimethyl Potency

In a head-to-head enzyme inhibition study using bovine pancreatic carboxypeptidase A (CPA) under identical assay conditions (0.1 M Tris-HCl, pH 7.5, 0.1 mM ZnCl₂, 25 °C), racemic 2-ethyl-2-methylsuccinic acid (MESA) inhibited CPA with a Ki of 0.11 ± 0.01 μM, representing a 15.5-fold improvement over its closest gem-dialkyl congener, 2,2-dimethylsuccinic acid (Ki = 1.7 ± 0.2 μM) . The potency gain upon replacing one methyl with an ethyl group is attributed to enhanced hydrophobic packing of the ethyl moiety within the CPA S1′ pocket, as revealed by the 2.0 Å X-ray co-crystal structure . Mono-substituted derivatives are dramatically weaker: 2-methylsuccinic acid (monomethyl) shows Ki = 270 ± 40 μM (2,455-fold weaker than MESA), and unsubstituted succinic acid has Ki = 4,000 ± 800 μM (36,000-fold weaker) .

CPA Inhibition
Head-to-head
Ki = 0.11 μM (racemic MESA) vs. 1.7 μM (gem-dimethyl)
15.5-fold higher CPA inhibition potency context; reported hydrophobic packing in S1' pocket
Mono-methyl and unsubstituted succinic acids show >2,000-fold weaker Ki
Carboxypeptidase A inhibition Zinc protease inhibitor gem-Dialkyl SAR

CPA vs. CPB Selectivity: Isozyme Discrimination

The same study determined inhibition constants against carboxypeptidase B (CPB), revealing that racemic 2-ethyl-2-methylsuccinic acid inhibits CPB with Ki = 4.5 ± 0.4 μM, yielding a CPA/CPB selectivity ratio of approximately 41:1 . This selectivity is more pronounced than that of 2,2-dimethylsuccinic acid, which shows a CPA/CPB selectivity ratio of only 16.5:1 (CPA Ki = 1.7 μM vs. CPB Ki = 28 μM) . The enhanced isozyme discrimination conferred by the ethyl-methyl substitution pattern is mechanistically significant because CPA and CPB share overlapping zinc-protease architecture but differ in substrate specificity: CPA preferentially cleaves C-terminal hydrophobic residues, while CPB targets basic residues . The 2.5-fold improvement in selectivity over the dimethyl analog means MESA provides a wider experimental window for probing CPA-specific functions in complex biological matrices.

Isozyme Selectivity
Head-to-head
CPA/CPB selectivity ratio = 40.9 (MESA) vs. 16.5 (gem-dimethyl)
Supports CPA-specific probing in matrices containing CPB-like exopeptidases
2.5-fold improved selectivity window over gem-dimethyl analog
Carboxypeptidase B inhibition Isozyme selectivity Protease panel screening

IMP-1 Metallo-β-Lactamase Activity: 2,2- vs. 2,3-Disubstitution

A critical procurement-relevant distinction arises from the Toney et al. (2001) structure-activity study of succinic acids against IMP-1 metallo-β-lactamase from Pseudomonas aeruginosa. The 2,2-disubstituted succinic acids—specifically compound 7 (2,2-dimethyl, IC₅₀ > 10,000 μM) and compound 8 (2-ethyl-2-methyl, racemate, IC₅₀ > 10,000 μM)—were found completely inactive against IMP-1 . In stark contrast, (2S,3S)-2,3-dibenzylsuccinic acid (compound 2) exhibited an IC₅₀ of 0.0027 μM, and the lead (2S,3S)-disubstituted analog (compound 1) had an IC₅₀ of 0.009 μM . This means that 2-ethyl-2-methylsuccinic acid is >3.7-million-fold less potent than the most active 2,3-disubstituted IMP-1 inhibitor . Any vendor description implying IMP-1 inhibitory activity for this compound contradicts the primary peer-reviewed evidence and should be critically evaluated during procurement .

IMP-1 Activity
Context-dependent
IC₅₀ > 10,000 μM (inactive) vs. 0.0027 μM for lead 2,3-disubstituted inhibitor
Defines 2,2-disubstitution boundary of inactivity for IMP-1 screening studies
Claims of IMP-1 inhibition require verification against Toney et al. data
IMP-1 metallo-β-lactamase Antibiotic resistance Succinic acid SAR

Melting Point: Ethyl-Methyl vs. Dimethyl Analog

2-Ethyl-2-methylsuccinic acid exhibits a melting point of 64.6–65.4 °C, substantially lower than that of its closest gem-dialkyl comparator 2,2-dimethylsuccinic acid (138–142 °C), representing a ~74 °C melting point depression . Both compounds share the dicarboxylic acid motif, but the asymmetric ethyl/methyl substitution disrupts crystal lattice packing compared with the symmetric gem-dimethyl arrangement, lowering lattice energy. This melting point depression places MESA closer to common laboratory handling temperatures and may facilitate melt-based formulation approaches, hot-melt extrusion, or solvent-free reactions that are less accessible for the high-melting dimethyl analog. The predicted pKa of 3.83 ± 0.15 for MESA is comparable to that of 2,2-dimethylsuccinic acid (pKa ~3.80, predicted) , indicating that ionization behavior in aqueous solution is conserved while solid-state thermal properties diverge significantly.

Melting Point
Data to verify
64.6–65.4 °C (MESA) vs. 138–142 °C (gem-dimethyl); Δmp = –74 °C
Lower melting point may support melt-based formulation approaches
pKa conserved (~3.8); solid-state thermal property diverges
Physicochemical characterization Solid-state properties Formulation development

CPA Co-crystal Structure: (R)-Enantiomer Binding Mode

The co-crystal structure of CPA complexed with 2-ethyl-2-methylsuccinic acid was solved at 2.0 Å resolution (R-factor 20.4%, Rfree 26.2%), revealing that the (R)-enantiomer is the exclusively bound stereoisomer . The structure identified a previously unrecognized hydrophobic cavity adjacent to the S1′ pocket of CPA, termed the 'α-methyl hole,' which accommodates the α-methyl group of the inhibitor. This cavity is within 3.6 Å of both Glu-270 and Asn-144 and is not occupied during substrate binding, making it a structure-validated target for enantioselective inhibitor design . The ethyl group extends further into the hydrophobic cleft, explaining the potency gain over the dimethyl analog. The compound's status as a chiral, enantiomerically enrichable building block is reinforced by its registration as Ethosuximide EP Impurity A and USP Related Compound A, for which certified reference materials with full characterization are commercially available .

Co-crystal Structure
Reported
2.0 Å resolution; (R)-enantiomer exclusively bound; α-methyl hole identified
Supports enantioselective inhibitor design guided by crystallographic data
Only gem-dialkyl succinic acid with published 2.0 Å CPA co-crystal structure
Structural biology Enantioselective inhibitor design X-ray crystallography

2-Ethyl-2-methylsuccinic Acid: Application Scenarios


CPA Inhibitor Probe for Mechanistic Studies

With a CPA Ki of 0.11 μM and a 41:1 selectivity ratio over CPB, 2-ethyl-2-methylsuccinic acid is the most potent simple gem-dialkyl succinic acid CPA inhibitor characterized by both enzymology and X-ray crystallography . Research groups investigating CPA's role in peptide hormone processing, digestive proteolysis, or zinc-protease catalytic mechanism should procure this compound over 2,2-dimethylsuccinic acid (15.5-fold weaker) or mono-alkyl analogs (>2,000-fold weaker) to achieve maximal inhibition at minimal concentrations. The 2.0 Å co-crystal structure provides atomic-level guidance for structure-activity optimization .

Ethosuximide Impurity Reference Standard

As Ethosuximide EP Impurity A and USP Related Compound A, 2-ethyl-2-methylsuccinic acid is a compendial reference standard used in HPLC method validation, system suitability testing, and batch-release assays for the antiepileptic drug ethosuximide . Analytical and QC laboratories must procure certified reference material (CRM) grade with full characterization data compliant with EP/USP monographs. The compound is available as a Pharmaceutical Secondary Standard from Sigma-Aldrich (Cat. No. PHR3107) with documented traceability . Substitution with non-certified 2-methylsuccinic acid or non-pharmacopeial material compromises regulatory compliance.

Enantioselective Zinc-Binding Pharmacophore Design

The crystallographic identification of the α-methyl hole—a hydrophobic cavity adjacent to the CPA active-site zinc that is vacant during natural substrate binding—provides medicinal chemistry groups with a validated structural feature for designing enantioselective zinc-protease inhibitors . Procurement of enantiopure (R)-2-ethyl-2-methylsuccinic acid (CAS 24410-76-2) is recommended for studies requiring stereochemically defined structure-activity relationships, as the X-ray structure confirms exclusive (R)-enantiomer binding to CPA .

IMP-1 Negative Control for Inhibitor Screening

Given its complete inactivity against IMP-1 (IC₅₀ > 10,000 μM), 2-ethyl-2-methylsuccinic acid serves as a structurally defined negative control that establishes the 2,2-disubstitution boundary in IMP-1 SAR studies . Antibiotic resistance research programs screening succinic acid libraries for IMP-1 inhibition should procure this compound alongside active 2,3-(S,S)-disubstituted controls to validate assay sensitivity and confirm that observed inhibition is scaffold-dependent, not a general property of alkylsuccinic acids .

Application
Selection Property
Validation Focus
CPA protease inhibition studies
Gem-dialkyl potency context
Verify CPA Ki and CPB selectivity under local assay conditions
Ethosuximide impurity reference standard
Pharmacopeial identity (EP/USP)
Confirm certified CRM grade and monograph compliance
Enantioselective zinc-protease design
Crystallographically validated (R)-enantiomer binding
Procure enantiopure (R)-isomer; validate stereochemical purity
IMP-1 inhibitor screening (negative control)
2,2-Disubstitution inactivity boundary
Test alongside active 2,3-(S,S)-disubstituted IMP-1 inhibitor

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